molecular formula C21H27N3O B5407975 N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No.: B5407975
M. Wt: 337.5 g/mol
InChI Key: WFKHUDVRMCIVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as IPPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are areas of study that have been explored by researchers.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood, but studies have shown that it acts on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine. This modulation leads to the observed effects on pain, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to decrease anxiety and depression-like behaviors in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential applications in the treatment of mental health disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is that it exhibits potent antinociceptive and anti-inflammatory effects, making it a useful tool for studying pain and inflammation pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide. One area of study could be to further elucidate its mechanism of action, which could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of study could be to investigate the potential applications of this compound in the treatment of mental health disorders, such as anxiety and depression. Additionally, researchers could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide is synthesized using a specific method that involves the reaction of 4-isopropylphenylhydrazine and 4-phenylpiperazine with acetic anhydride. This method has been optimized to produce high yields of the compound, which can then be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that this compound exhibits antinociceptive and anti-inflammatory properties, making it a potential candidate for the development of new analgesic drugs. This compound has also been shown to have anxiolytic and antidepressant effects, which could make it useful in the treatment of mental health disorders.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17(2)18-8-10-19(11-9-18)22-21(25)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKHUDVRMCIVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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